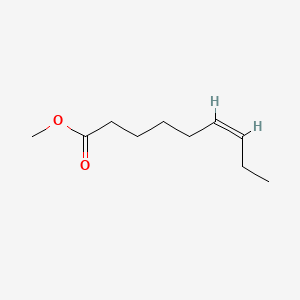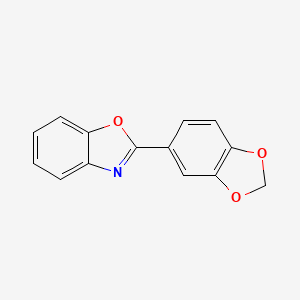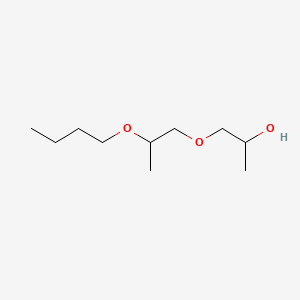
1-(2-Butoxypropoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Butoxypropoxy)propan-2-ol is an organic compound with the molecular formula C₁₀H₂₂O₃ and a molecular weight of 190.28 g/mol . . This compound is a colorless liquid with a mild odor and is used in various industrial applications due to its solvent properties.
Vorbereitungsmethoden
1-(2-Butoxypropoxy)propan-2-ol can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve continuous processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
1-(2-Butoxypropoxy)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Butoxypropoxy)propan-2-ol has several scientific research applications, including:
Biology: This compound is used in biological research as a solvent for various biological assays and experiments.
Medicine: It is used in the formulation of pharmaceuticals and other medical products.
Wirkmechanismus
The mechanism of action of 1-(2-Butoxypropoxy)propan-2-ol involves its ability to interact with various molecular targets and pathways. As a solvent, it can dissolve different substances, facilitating their interaction and reaction. In corrosion inhibition, it forms a protective layer on the metal surface, preventing oxidation and corrosion .
Vergleich Mit ähnlichen Verbindungen
1-(2-Butoxypropoxy)propan-2-ol is similar to other glycol ethers, such as dipropylene glycol monomethyl ether and dipropylene glycol monoethyl ether . it is unique due to its specific butoxypropoxy group, which imparts different solvent properties and reactivity compared to other glycol ethers. This uniqueness makes it suitable for specific industrial applications where other glycol ethers may not be as effective.
Similar compounds include:
- Dipropylene glycol monomethyl ether
- Dipropylene glycol monoethyl ether
- 2-Propanol, 1-(2-butoxy-1-methylethoxy)-
Eigenschaften
CAS-Nummer |
24083-03-2 |
|---|---|
Molekularformel |
C10H22O3 CH3(CH2)3OCHCH3CH2OCH2CHOHCH3 C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-(2-butoxypropoxy)propan-2-ol |
InChI |
InChI=1S/C10H22O3/c1-4-5-6-13-10(3)8-12-7-9(2)11/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
RUYKSFADZRVSQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)COCC(C)O |
Siedepunkt |
229 °C |
Dichte |
Relative density (water = 1): 1.03 |
Physikalische Beschreibung |
COLOURLESS LIQUID. |
Löslichkeit |
Solubility in water, g/100ml at 20 °C: 5 |
Dampfdruck |
Vapor pressure, kPa at 20 °C: 0.008 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



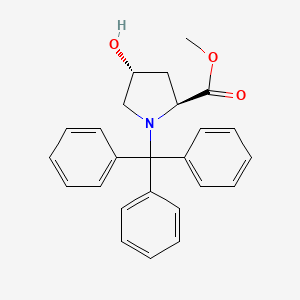
![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)
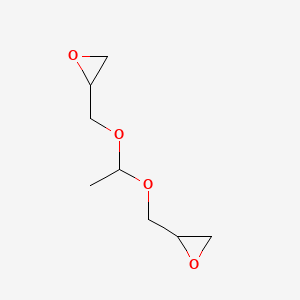

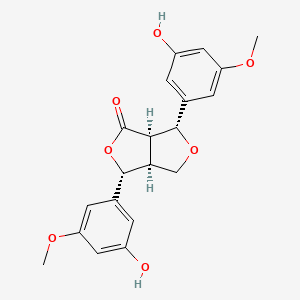
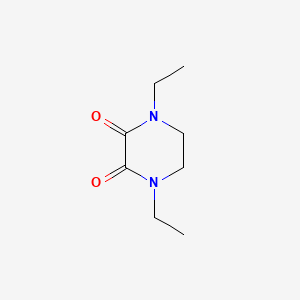

![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
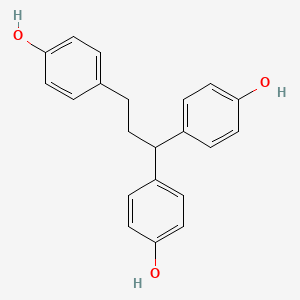
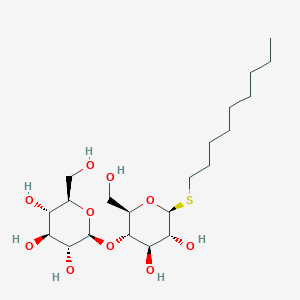
![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
